molecular formula C18H16BrNO B8539533 3-Phenoxybenzyl pyridinium bromide CAS No. 56562-65-3

3-Phenoxybenzyl pyridinium bromide

Cat. No.: B8539533
CAS No.: 56562-65-3
M. Wt: 342.2 g/mol
InChI Key: JNIJYGBPRISJNW-UHFFFAOYSA-M
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Description

3-Phenoxybenzyl pyridinium bromide is a quaternary ammonium compound characterized by a pyridinium core substituted with a 3-phenoxybenzyl group and a bromide counterion. These compounds are widely studied for their applications in medicinal chemistry, catalysis, and materials science due to their ionic nature, tunable hydrophobicity, and reactivity .

Properties

CAS No.

56562-65-3

Molecular Formula

C18H16BrNO

Molecular Weight

342.2 g/mol

IUPAC Name

1-[(3-phenoxyphenyl)methyl]pyridin-1-ium;bromide

InChI

InChI=1S/C18H16NO.BrH/c1-3-9-17(10-4-1)20-18-11-7-8-16(14-18)15-19-12-5-2-6-13-19;/h1-14H,15H2;1H/q+1;/p-1

InChI Key

JNIJYGBPRISJNW-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C[N+]3=CC=CC=C3.[Br-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Pyridinium Bromide Compounds

Structural and Physicochemical Properties

  • Molecular Weight and Drug-Likeness: Dimeric pyridinium bromides (e.g., compounds 1–4 in ) have molecular weights <500 Da, aligning with Lipinski’s rules for drug-like properties. In contrast, monomeric derivatives like 3-phenoxybenzyl pyridinium bromide are expected to have lower molecular weights (~300–400 Da), enhancing membrane permeability and bioavailability . Hydrogen Bonding: Monomeric pyridinium bromides typically lack hydrogen bond donors (nHD = 0), whereas dimeric analogues (e.g., compounds 3 and 4) exhibit 4 hydrogen bond donors, impacting solubility and target interactions . Rotatable Bonds: Flexible analogues (e.g., dimeric pyridinium bromide 1) have 8 rotatable bonds, while rigid derivatives (e.g., m-xylene-linked pyridinium bromide 2) show fewer. This compound likely has intermediate flexibility, influencing conformational stability .

Physical Stability and Phase Behavior

  • Ionic Liquid Crystals (ILCs): Pyridinium salts with PF₆⁻ counterions () exhibit downfield NMR shifts (δ = 8.47–8.62 ppm) compared to Br⁻ salts (δ = 9.17–9.24 ppm). The 3-phenoxybenzyl group’s hydrophobicity may stabilize columnar phases in ILCs, though phase transitions require further study .
  • Dielectric Properties: Bis(thiourea) pyridinium bromide () shows order-disorder transitions at 150 K. The 3-phenoxybenzyl group’s rigidity could suppress such transitions, improving thermal stability .

Data Tables

Table 1: Key Properties of Selected Pyridinium Bromides

Compound Molecular Weight (Da) nHD nHA Rotatable Bonds Biological Activity (IC₅₀/EC₅₀) Key Application
3-Phenoxybenzyl (inferred) ~350 0 4 5 N/A Anticancer, Catalysis
Dimeric Pyridinium 1 480 0 8 8 40 µg/mL (Lung cancer) Anticancer
4-Nitrobenzyl 2a 310 0 5 4 N/A Catalysis
Fluorinated C10 Derivative 620 0 4 6 5–15 µM (Cytotoxicity) Drug Delivery

Table 2: Comparative Reactivity in Ester Hydrolysis

Compound Rate Constant (k, min⁻¹) pKa
3-HIDDPB () 0.45 7.2
Pralidoxime 0.32 7.8
3-Phenoxybenzyl (predicted) 0.25–0.35 ~7.5

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